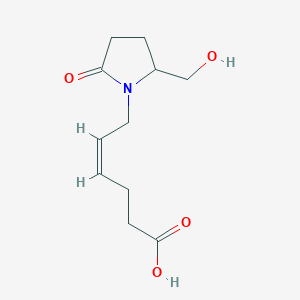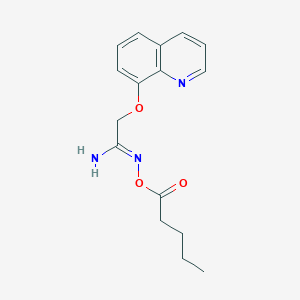
1,3-Bis(diphenylphosphino)propane hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(diphenylphosphino)propane hydrate is an organophosphorus compound with the chemical formula C27H26P2·H2O. It is a white solid that is soluble in organic solvents and slightly air-sensitive. This compound is classified as a diphosphine ligand, commonly used in coordination chemistry and homogeneous catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(diphenylphosphino)propane hydrate can be synthesized through several methods. One common method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ] Another method involves metal-halogen exchange followed by metathesis: [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(diphenylphosphino)propane hydrate undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in substitution reactions with halides.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as nickel(II) chloride or palladium(II) chloride.
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Substitution: Reagents such as alkyl halides or aryl halides are used.
Major Products
Coordination Reactions: Complexes such as dichloro(1,3-bis(diphenylphosphino)propane)nickel.
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives
Applications De Recherche Scientifique
1,3-Bis(diphenylphosphino)propane hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are used in various catalytic reactions such as Kumada coupling, Suzuki-Miyaura coupling, and Heck reactions.
Biology: Employed in the synthesis of biologically active metal coordination complexes.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Industry: Used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3-Bis(diphenylphosphino)propane hydrate involves its ability to act as a bidentate ligand, forming stable complexes with transition metals. These complexes facilitate various catalytic reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Another diphosphine ligand with a shorter carbon chain.
1,4-Bis(diphenylphosphino)butane (dppb): A diphosphine ligand with a longer carbon chain.
Triphenylphosphine (PPh3): A monophosphine ligand commonly used in coordination chemistry.
Uniqueness
1,3-Bis(diphenylphosphino)propane hydrate is unique due to its specific bite angle and ability to form six-membered chelate rings with transition metals. This property makes it particularly effective in controlling regioselectivity and enhancing the stability of metal complexes in catalytic reactions .
Propriétés
Formule moléculaire |
C27H28OP2 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
3-diphenylphosphanylpropyl(diphenyl)phosphane;hydrate |
InChI |
InChI=1S/C27H26P2.H2O/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-12,14-21H,13,22-23H2;1H2 |
Clé InChI |
DQKTTYZPPBEGPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


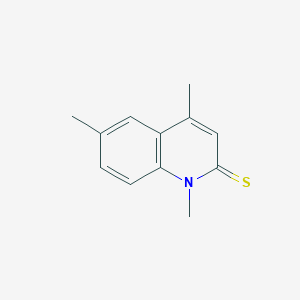
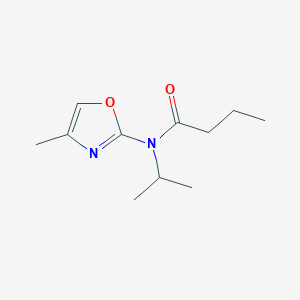


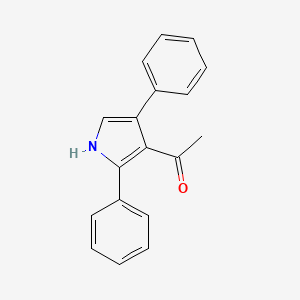

![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12883707.png)
![N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine](/img/structure/B12883718.png)

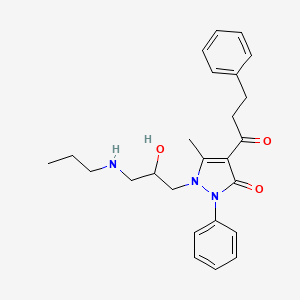
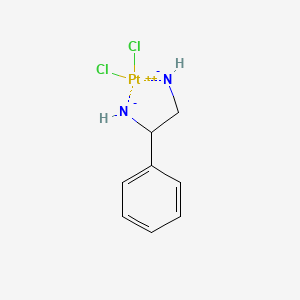
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
